molecular formula C19H16FN3O3 B11500580 1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester

1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester

Cat. No.: B11500580
M. Wt: 353.3 g/mol
InChI Key: RASGLDVRYQVHSG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including an amino group, a fluorobenzoyl group, and a phenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to acylation with 2-fluorobenzoyl chloride to introduce the fluorobenzoyl group. The final step involves the introduction of the amino group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions in biological systems.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 3-amino-1-(2-chlorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 3-amino-1-(2-methylbenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

    Ethyl 3-amino-1-(2-nitrobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate:

The uniqueness of ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenyl-1H-pyrazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H16FN3O3/c1-2-26-19(25)15-16(12-8-4-3-5-9-12)23(22-17(15)21)18(24)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H2,21,22)

InChI Key

RASGLDVRYQVHSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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